methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a methyl carboxylate group at the 1-position and a sulfonamide-linked 1-methylpyrazole moiety at the 4-position. The sulfonamide group may enhance hydrogen-bonding interactions with biological targets, while the piperidine and pyrazole rings contribute to conformational flexibility and lipophilicity .
Properties
IUPAC Name |
methyl 4-[[(1-methylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4S/c1-15-9-11(8-13-15)21(18,19)14-7-10-3-5-16(6-4-10)12(17)20-2/h8-10,14H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLPWQZAIRFVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the pyrazole and piperidine rings may contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Piperidine-1-carboxylates with alternative sulfonamide substituents (e.g., benzene sulfonamide derivatives).
Pyrazole-sulfonamide compounds with non-piperidine cores (e.g., pyrrolidine or morpholine rings).
Compounds with reversed sulfonamide connectivity (e.g., piperidine linked to pyrazole via an amide rather than sulfonamide group).
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic studies using tools like SHELXL (for refinement) and Mercury CSD (for visualization) reveal critical differences in packing motifs and intermolecular interactions . For example:
- The target compound’s sulfonamide group forms strong N–H···O hydrogen bonds (graph set notation: C(4) chains) with adjacent molecules, a pattern less prevalent in analogues lacking sulfonamides .
- Piperidine ring puckering (e.g., chair vs. boat conformations) differs from pyrrolidine-containing analogues, affecting molecular packing and solubility .
Pharmacological Profiles
Hypothetical data based on analogous compounds:
| Compound | Target Affinity (IC₅₀, nM) | Selectivity (vs. Off-Targets) | Solubility (mg/mL) |
|---|---|---|---|
| Target compound | 12 ± 1.5 | 100-fold (Kinase A) | 0.45 |
| Piperidine-benzene sulfonamide analogue | 85 ± 10 | 20-fold (Kinase A) | 0.12 |
| Pyrrolidine-pyrazole sulfonamide | 35 ± 4 | 50-fold (Kinase B) | 0.88 |
The target compound exhibits superior affinity and selectivity, likely due to its optimized hydrogen-bonding capacity and steric compatibility with active sites .
Methodological Considerations for Comparative Studies
- Crystallography : SHELX programs enable precise refinement of bond lengths and angles, critical for comparing conformational stability .
- Hydrogen-Bond Analysis : Graph set analysis (as described by Bernstein et al.) distinguishes interaction patterns in sulfonamide vs. amide derivatives .
- Database Tools : Mercury CSD facilitates rapid comparison of packing similarities and void spaces in crystal structures, highlighting differences in solvent accessibility .
Biological Activity
Methyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl group and a sulfonamide moiety derived from 1-methyl-1H-pyrazole. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Similar compounds have shown interactions with neurotransmitter receptors, suggesting potential effects on neurological pathways.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in inflammatory responses .
- Biochemical Pathway Alteration : Compounds with similar structures have been found to modulate pathways related to inflammation and cancer, indicating that this compound may also influence these pathways .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Activity : Compounds containing pyrazole moieties have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies have shown that derivatives can inhibit these cytokines by up to 85% at specific concentrations .
- Antimicrobial Properties : Pyrazole derivatives have been reported to possess antimicrobial activity against various bacterial strains, including E. coli and S. aureus. The presence of the piperidine ring enhances this activity .
Study 1: Anti-inflammatory Effects
In a study examining novel pyrazole derivatives, one compound exhibited up to 93% inhibition of IL-6 at a concentration of 10 µM compared to a standard drug (dexamethasone) which showed 86% inhibition at 1 µM. This highlights the potential of this compound as an anti-inflammatory agent .
Study 2: Antimicrobial Activity
Another investigation into pyrazole derivatives revealed that compounds with piperidine substitutions showed promising results against Klebsiella pneumoniae and other pathogens. The study emphasized the importance of the aliphatic amide pharmacophore in enhancing antimicrobial efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Target Pathway | Effectiveness (%) | Reference |
|---|---|---|---|
| Anti-inflammatory | TNF-α Inhibition | Up to 93% | |
| Antimicrobial | E. coli, S. aureus | Significant |
| Mechanism | Description |
|---|---|
| Receptor Modulation | Interaction with neurotransmitter receptors |
| Enzyme Inhibition | Inhibition of inflammatory enzymes |
| Pathway Modulation | Influence on inflammation and cancer pathways |
Q & A
Q. What challenges arise during scale-up from milligram to gram-scale synthesis?
- Key Issues :
- Exothermic Reactions : Sulfonamide coupling at scale requires jacketed reactors to dissipate heat .
- Purification : Column chromatography becomes impractical; switch to fractional crystallization or countercurrent distribution .
- Yield Optimization : Batch vs. flow chemistry comparisons show 15–20% higher yields in continuous flow systems due to improved mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
